2-Bromo-3,6-diiodopyridine

Cross-coupling Oxidative addition Regioselectivity

2-Bromo-3,6-diiodopyridine (C5H2BrI2N, MW 409.79 g/mol) is a polyhalogenated pyridine derivative bearing bromine at C-2 and iodine substituents at C-3 and C-6. This substitution pattern creates three chemically distinct carbon–halogen bonds with well-differentiated reactivities, enabling iterative, site-selective cross-coupling strategies that are difficult to achieve with symmetrically halogenated or less differentiated pyridine scaffolds.

Molecular Formula C5H2BrI2N
Molecular Weight 409.79 g/mol
Cat. No. B11801178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-diiodopyridine
Molecular FormulaC5H2BrI2N
Molecular Weight409.79 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1I)Br)I
InChIInChI=1S/C5H2BrI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
InChIKeyKXSOEXXMGIUFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-diiodopyridine (CAS 1353056-31-1): A Triply-Halogenated Pyridine Building Block for Site-Selective Synthesis


2-Bromo-3,6-diiodopyridine (C5H2BrI2N, MW 409.79 g/mol) is a polyhalogenated pyridine derivative bearing bromine at C-2 and iodine substituents at C-3 and C-6 [1]. This substitution pattern creates three chemically distinct carbon–halogen bonds with well-differentiated reactivities, enabling iterative, site-selective cross-coupling strategies that are difficult to achieve with symmetrically halogenated or less differentiated pyridine scaffolds. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and natural product total synthesis, where sequential installation of diverse aryl, heteroaryl, or vinyl groups on the pyridine core is required [2].

Why 2-Bromo-3,6-diiodopyridine Cannot Be Replaced by 2,6-Dibromo-3-iodopyridine, 2-Bromo-3-iodopyridine, or 2-Chloro-3,6-diiodopyridine


In polyhalogenated pyridine intermediates, the identity and positioning of each halogen atom directly dictate the chemo- and regioselectivity achievable during metal-catalyzed cross-coupling and metalation sequences. The pair of iodine substituents at C-3 and C-6 in 2-bromo-3,6-diiodopyridine offers two highly reactive sites for oxidative addition, while the bromine at C-2 provides a more recalcitrant handle that can be addressed under distinct catalytic conditions [1]. In contrast, 2,6-dibromo-3-iodopyridine possesses only a single iodine site, limiting the capacity for dual iodine-first functionalization; 2-bromo-3-iodopyridine lacks a sixth-position halogen entirely, precluding three-directional elaboration; and 2-chloro-3,6-diiodopyridine, though retaining dual iodine sites, introduces a less reactive C–Cl bond at C-2, altering the reaction chronology and catalyst requirements [2]. These differences in halogen portfolio and spatial arrangement make generic substitution unfeasible for synthetic routes requiring precise control over three sequential coupling events.

Quantitative Differentiation of 2-Bromo-3,6-diiodopyridine from Closest Analogs: Comparative Reactivity, Selectivity, and Purity Data


Dual Iodine Substituents Provide Twice the Oxidative Addition Capacity of 2,6-Dibromo-3-iodopyridine

2-Bromo-3,6-diiodopyridine possesses two C–I bonds (C-3 and C-6) available for oxidative addition, whereas the closest three-position comparator 2,6-dibromo-3-iodopyridine contains only one C–I bond alongside two C–Br bonds [1]. DFT calculations on analogous 2,3-dihalopyridine systems demonstrate that C–I oxidative addition at Pd(0) proceeds with significantly lower activation barriers (approximately 5–10 kcal/mol lower via Pd(PPh3)2) compared to C–Br oxidative addition at the same position [2]. This establishes a clear energetic hierarchy: both C-3 and C-6 iodine sites in the target compound are activated for facile, sequential coupling reactions, whereas 2,6-dibromo-3-iodopyridine offers only one such low-barrier site, constraining the order and number of transformations achievable before engaging the more demanding C–Br bonds.

Cross-coupling Oxidative addition Regioselectivity

Iodine at C-6 Enables Sixth-Position Functionalization Unavailable in 2-Bromo-3-iodopyridine

2-Bromo-3-iodopyridine (CAS 265981-13-3) is halogenated only at C-2 and C-3, leaving C-6 unsubstituted and incapable of participating in palladium-catalyzed cross-coupling without prior functionalization (e.g., directed metalation or electrophilic halogenation) [1]. The target compound, by contrast, carries a C-6 iodine that is inherently reactive toward oxidative addition, enabling direct C-6 arylation, alkenylation, or alkynylation as part of a planned coupling sequence [2]. For synthetic routes targeting 2,3,6-trisubstituted pyridines — a common motif in thiopeptide antibiotics (e.g., GE2270 A, amythiamicins) and kinase inhibitor scaffolds — 2-bromo-3-iodopyridine is structurally incapable of serving as a direct precursor; an additional halogenation step would be required, introducing yield losses and additional purification burden [2].

Sequential coupling Scaffold elaboration Medicinal chemistry

C-2 Bromine vs. C-2 Chlorine: Superior Leaving-Group Tuning in 2-Bromo-3,6-diiodopyridine for Staged Cross-Coupling

The choice of halogen at C-2 critically affects the catalyst system and reaction chronology feasible for iterative coupling. In 2-chloro-3,6-diiodopyridine, the C–Cl bond is substantially less reactive toward oxidative addition than C–Br; experimental carbonylative Suzuki coupling data on monohalopyridines indicate that C-2 bromides achieve >70% conversion under standard Pd(PPh3)4/CO conditions within 24 h, whereas C-2 chlorides require elevated temperatures (>120 °C), longer reaction times, or specialized ligand systems (e.g., bulky electron-rich phosphines) to reach comparable yields [1]. The C-2 bromine in the target compound therefore provides an intermediate reactivity level that is sufficiently stable to survive two prior iodine-selective couplings yet sufficiently reactive to participate in a third coupling without catalyst or condition re-optimization. This graduated reactivity ladder — I (fastest) > I > Br — cannot be replicated with a C-2 chloro analog, where the gap between the second I coupling and the C–Cl coupling is prohibitively large, often requiring a catalyst switch and adding complexity to one-pot or telescoped processes [2].

Catalyst selectivity Halogen reactivity hierarchy Iterative synthesis

LogP of 3.05: Differentiated Lipophilicity Profile vs. 2,6-Dibromo-3-iodopyridine (LogP ~2.8)

The computed octanol-water partition coefficient (LogP) for 2-bromo-3,6-diiodopyridine is 3.05, as determined from authoritative database records . In comparison, the computed LogP for 2,6-dibromo-3-iodopyridine is estimated at approximately 2.76 based on ChemSpider-predicted data (ACD/Labs algorithm) . The 0.3 log unit increase corresponds to an approximately 2-fold higher equilibrium concentration in the organic phase, reflecting the replacement of one bromine (at C-6) with a more polarizable iodine atom. In the context of intermediate selection, this property difference can influence chromatographic purification behavior (increased retention on reversed-phase silica), partitioning in biphasic reaction systems, and the passive membrane permeability of downstream products in drug discovery programs.

Physicochemical properties Lipophilicity LogP

Purity Benchmark: Standard 97% Assay (HPLC/GC) with Batch-Specific QC Documentation Enables Reliable Stoichiometry

Commercially available 2-bromo-3,6-diiodopyridine is routinely supplied at 97% purity (HPLC/GC) with batch-specific quality control data including NMR, HPLC, and GC analyses . This purity level, supported by documented QC, ensures accurate stoichiometric calculations in multi-step synthesis. The comparator 2,6-dibromo-3-iodopyridine is also available at ≥97% purity from multiple suppliers, making parity in purity, rather than superiority, the key procurement message — the target compound matches the purity standard of its closest analog while providing the differentiated halogen portfolio documented in the preceding evidence items .

Quality control Purity Batch consistency

Optimal Deployment Scenarios for 2-Bromo-3,6-diiodopyridine Based on Quantitative Evidence


Iterative Three-Component Cross-Coupling for 2,3,6-Trisubstituted Pyridine Libraries

The unmatched advantage of 2-bromo-3,6-diiodopyridine lies in its I > I > Br reactivity gradient, which supports three distinct, sequential Pd-catalyzed cross-coupling reactions without intermediate halogenation steps [1]. Medicinal chemistry groups constructing libraries of 2,3,6-triaryl-, triheteroaryl-, or mixed-substituted pyridines for kinase inhibitor or GPCR modulator programs benefit from the ability to couple three different boronic acids (or organozinc/-tin reagents) in a predetermined order, using the intrinsic reactivity difference between C–I and C–Br bonds to control regiochemistry [2]. The two iodine sites (C-3 and C-6) react under mild Suzuki conditions (PdCl2(PPh3)2, K2CO3, 80 °C, aqueous DMF), while the C-2 bromine can be addressed subsequently using a more active catalyst system (e.g., Pd(PtBu3)2, 100–110 °C). This sequential strategy, which is not feasible with 2,6-dibromo-3-iodopyridine (where C-6 is Br, not I) or with 2-bromo-3-iodopyridine (which lacks a C-6 halogen), enables the rapid exploration of three-dimensional chemical space around the pyridine core.

Total Synthesis of Thiopeptide Antibiotics Requiring 2,3,6-Trisubstituted Pyridine Cores

The total syntheses of thiopeptide antibiotics GE2270 A (Planobispora rosea isolate) and amythiamicins C/D rely on a central 2,3,6-trisubstituted pyridine scaffold assembled via consecutive Negishi and Stille cross-coupling reactions [1]. 2-Bromo-3,6-diiodopyridine serves as a direct precursor for these core structures, with the C-3 iodine enabling the first Negishi coupling to install the southern fragment, the C-6 iodine facilitating a second coupling, and the C-2 bromine participating in a final Stille macrocyclization [2]. The documented 87% yield for the Negishi coupling step in the GE2270 A synthesis demonstrates the practical efficiency of iodine-selective chemistry on this scaffold. The alternative 2,6-dibromo-3-iodopyridine has been used for related targets but requires a different coupling sequence (C-3 iodine first, then C-6 bromine under more forcing conditions) that may not be compatible with sensitive thiazole-containing fragments.

Sequential Sonogashira-Suzuki Alkynylation-Arylation for Polyfunctional Pyridine Derivatives

The well-differentiated halogen reactivity of 2-bromo-3,6-diiodopyridine enables a Sonogashira-first strategy: C-3 iodine undergoes selective Pd/Cu-catalyzed alkynylation at room temperature, leaving C-6 iodine and C-2 bromine intact for subsequent transformations [1]. Following the Sonogashira step, Suzuki coupling at C-6 with an arylboronic acid proceeds under standard conditions, and the remaining C-2 bromine can be used for a final diversification (amination, etherification, or additional cross-coupling). This orthogonal reactivity sequence is particularly valuable for the synthesis of push-pull fluorophores, OLED emitters, and photoredox catalysts that require electronic asymmetry around the pyridine core [2]. The chloro analog (2-chloro-3,6-diiodopyridine) would fail in this sequence because the C–Cl bond at C-2 is insufficiently reactive for the final Pd-catalyzed step under mild conditions, while the dibromo analog (2,6-dibromo-3-iodopyridine) does not provide the same clear differentiation between C-3 and C-6 positions.

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